Triacetylphloroglucinol

Description

Properties

IUPAC Name |

1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQHLDOEJYEQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356490 | |

| Record name | triacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-87-7 | |

| Record name | 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Triacetylphloroglucinol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of Triacetylphloroglucinol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as 2,4,6-Triacetylphloroglucinol, is an aromatic ketone and a derivative of phloroglucinol (B13840).[1] It is characterized by a benzene (B151609) ring substituted with three hydroxyl groups and three acetyl groups. This C3-symmetric molecule serves as a versatile bridging ligand in the synthesis of various coordination complexes and has been used in the development of anthelmintics.[2][3]

Structural and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | PubChem[1] |

| Synonyms | 2,4,6-Triacetylphloroglucinol, 1,1',1''-(2,4,6-Trihydroxybenzene-1,3,5-triyl)triethanone | PubChem[1] |

| CAS Number | 2161-87-7 | PubChem[1] |

| Molecular Formula | C₁₂H₁₂O₆ | PubChem[1] |

| Molecular Weight | 252.22 g/mol | PubChem[1] |

| Appearance | White crystalline solid, Beige Needles | Guidechem[4], ChemicalBook[3] |

| Melting Point | 145-147 °C | ChemicalBook[3] |

| SMILES | CC(=O)C1=C(O)C(C(C)=O)=C(O)C(C(C)=O)=C1O | PubChem[1], MedchemExpress.com[2] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMF and DMSO with heating. | ChemicalBook[3], MedchemExpress.com[5] |

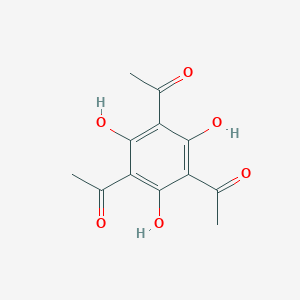

Molecular Structure Visualization

The chemical structure of this compound consists of a central phloroglucinol core (a benzene ring with three hydroxyl groups at positions 1, 3, and 5) with three acetyl groups attached to the ring at positions 2, 4, and 6.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via a Friedel-Crafts acylation of phloroglucinol.[3] Several methods exist, with variations in catalysts and reaction conditions.

Protocol: Friedel-Crafts Acylation using Acetic Anhydride and Methanesulfonic Acid [6]

This protocol describes a green and efficient one-pot synthesis method.

Materials:

-

Phloroglucinol

-

Acetic anhydride

-

Methanesulfonic acid (catalyst)

-

Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine phloroglucinol and acetic anhydride.

-

Add a catalytic amount of methanesulfonic acid to the mixture.

-

Heat the reaction mixture to 80°C with continuous stirring for approximately 45 minutes.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for confirming the presence of key functional groups in the this compound molecule.

Expected Characteristic IR Absorptions:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

-

C-H Stretching (Aromatic): Weak to medium bands typically appearing just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[7]

-

C-H Stretching (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹) from the methyl groups of the acetyl moieties.[7]

-

C=O Stretching (Ketone): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹. The position of this band can be influenced by conjugation and hydrogen bonding.

-

C=C Stretching (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the phenolic C-O bonds.

General Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the crystal and anvil thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the purity of the synthesized compound.

Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):

-

Hydroxyl Protons (-OH): A broad singlet in the downfield region. The chemical shift is highly dependent on solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet integrating to 9 protons (due to the three equivalent acetyl groups) in the upfield region, typically around 2.0-2.7 ppm.

Expected ¹³C NMR Signals:

-

Carbonyl Carbons (C=O): A signal in the highly downfield region, typically >190 ppm.

-

Aromatic Carbons (C-O): Signals corresponding to the aromatic carbons attached to the hydroxyl groups.

-

Aromatic Carbons (C-C=O): Signals for the aromatic carbons bonded to the acetyl groups.

-

Methyl Carbons (-CH₃): A signal in the upfield region, typically around 20-30 ppm.

Conclusion

This compound is a well-characterized compound with a symmetric structure that lends itself to various applications in synthesis and materials science. The protocols and data presented in this guide provide a solid foundation for its synthesis, identification, and utilization in a research setting. The straightforward synthesis and distinct spectroscopic features make it an accessible molecule for a wide range of scientific investigations.

References

- 1. This compound | C12H12O6 | CID 824901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,4,6-TRIACETYLPHLOROGLUCINOL CAS#: 2161-87-7 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

Physical and chemical properties of 2,4,6-Triacetylphloroglucinol.

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triacetylphloroglucinol is a symmetrically substituted aromatic organic compound belonging to the acylphloroglucinol class. Acylphloroglucinols are a diverse group of phenolic compounds with a range of reported biological activities, making them of significant interest in pharmaceutical research and drug development. This technical guide provides a detailed overview of the known physical and chemical properties of 2,4,6-Triacetylphloroglucinol, methodologies for its synthesis, and a summary of its current, albeit limited, understanding in the context of biological activity. While widely cited as an antispasmodic and analgesic agent, detailed mechanistic and signaling pathway data for 2,4,6-Triacetylphloroglucinol are not extensively available in the current scientific literature.[1] This document consolidates available data to serve as a foundational resource for researchers.

Chemical and Physical Properties

2,4,6-Triacetylphloroglucinol is a white to off-white or beige crystalline solid.[2][3] Its core structure consists of a phloroglucinol (B13840) (1,3,5-trihydroxybenzene) ring C-acylated at the 2, 4, and 6 positions with acetyl groups. This C3-symmetric structure makes it a useful three-dimensional bridged ligand in the synthesis of coordination complexes, such as those with copper and vanadium.[4]

Quantitative Data Summary

The key physical and chemical properties of 2,4,6-Triacetylphloroglucinol are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | [5] |

| CAS Number | 2161-87-7 | [1][5] |

| Molecular Formula | C₁₂H₁₂O₆ | [1][5] |

| Molecular Weight | 252.22 g/mol | [5] |

| Appearance | White to Off-White/Beige Crystalline Solid | [1][2][3] |

| Melting Point | 145-147 °C | [1] |

| Boiling Point | 501.4 ± 50.0 °C (Predicted) | [6][7] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| pKa | 7.69 ± 0.33 (Predicted) | [3] |

| LogP | 1.41120 | [1] |

| Refractive Index | 1.607 | [1] |

Experimental Protocols

Synthesis of 2,4,6-Triacetylphloroglucinol

A highly efficient, one-pot synthesis can be achieved via a Friedel-Crafts acylation reaction. This method is noted for its simplicity and adherence to green chemistry principles.[8]

Reaction: Phloroglucinol is acylated using an acylation agent like acetic anhydride (B1165640) in the presence of a catalyst.

Materials:

-

Phloroglucinol

-

Acetic Anhydride (or other suitable acyl chloride)

-

Methanesulfonic acid (CH₃SO₃H) - Catalyst

-

Acetic Acid (CH₃COOH) - Solvent/Reagent

-

n-hexane

-

Ethyl acetate (B1210297)

Protocol:

-

Combine phloroglucinol, acetic anhydride, and acetic acid in a reaction vessel.

-

Add methanesulfonic acid as the catalyst.

-

Heat the reaction mixture to 80°C.

-

Maintain the temperature and stir for approximately 45 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified using column chromatography.

-

Prepare a silica (B1680970) gel column.

-

Elute the product using a gradient of n-hexane and ethyl acetate mixtures (e.g., starting from 9:1 and progressing to 6:4) to isolate the pure 2,4,6-Triacetylphloroglucinol.[8]

Analytical Characterization

The synthesized product is typically characterized using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. Due to the molecule's symmetry, the spectra are expected to be relatively simple.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, notably the hydroxyl (-OH) and carbonyl (C=O) stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

Reported Activities of 2,4,6-Triacetylphloroglucinol

2,4,6-Triacetylphloroglucinol is reported to be an antispasmodic and analgesic agent, finding use in treating conditions like gastrointestinal disorders and urinary tract spasms by inhibiting smooth muscle contractions.[1] However, the specific molecular targets and signaling pathways underlying these activities are not well-documented in the available scientific literature. One study has explored its anticancer potential and its interaction with human serum albumin (HSA), suggesting it as a compound of interest for further investigation in cancer research.[8]

Context from Structurally Related Compounds

To provide context for potential areas of research, it is useful to consider the activities of other well-studied acylphloroglucinols. It must be emphasized that the following compounds are structurally distinct from 2,4,6-Triacetylphloroglucinol, and their biological activities cannot be directly extrapolated.

-

2,4-Diacetylphloroglucinol (DAPG): This related compound is a well-known antibiotic produced by Pseudomonas fluorescens. DAPG is known to trigger induced systemic resistance (ISR) in plants against pathogens, a process that involves the COI1-mediated jasmonic acid (JA) signaling pathway.[9]

-

Phloroglucinol (Core Structure): The parent compound has been shown to induce apoptosis in human hepatocellular carcinoma cells by inactivating the ROS-dependent PI3K/Akt/mTOR signaling pathway.[10]

-

2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA): This is another phloroglucinol derivative with a more complex structure. It has been extensively studied and shown to possess anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer properties through various mechanisms and signaling pathways.[2][11][12][13]

The known activities of these related compounds suggest that the acylphloroglucinol scaffold is a promising backbone for developing therapeutic agents. However, dedicated research, including in vitro assays and in vivo studies, is required to elucidate the specific mechanism of action and biological targets of 2,4,6-Triacetylphloroglucinol.

Mandatory Visualizations

Experimental Workflow: Synthesis of 2,4,6-Triacetylphloroglucinol

The following diagram illustrates the one-pot Friedel-Crafts acylation synthesis protocol.

Signaling Pathways

Currently, there is insufficient published data to construct an accurate and detailed diagram of the signaling pathways specifically modulated by 2,4,6-Triacetylphloroglucinol. Research in this area is required to identify its molecular targets and downstream effects.

References

- 1. rsc.org [rsc.org]

- 2. research.monash.edu [research.monash.edu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Triacetylphloroglucinol | C12H12O6 | CID 824901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-TRIACETYLPHLOROGLUCINOL CAS#: 2161-87-7 [m.chemicalbook.com]

- 7. 2161-87-7 CAS MSDS (2,4,6-TRIACETYLPHLOROGLUCINOL ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]

Triacetylphloroglucinol (CAS 2161-87-7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Triacetylphloroglucinol (CAS 2161-87-7), a promising phenolic compound with diverse biological activities. This document consolidates key information on its chemical and physical properties, synthesis, and multifaceted pharmacological effects, including its anticancer, anti-inflammatory, antispasmodic, and analgesic properties. Detailed experimental protocols and mechanistic insights into its action on critical signaling pathways are presented to support further research and drug development efforts.

Chemical and Physical Properties

This compound, also known as 2,4,6-Triacetylphloroglucinol, is a symmetrical aromatic ketone. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2161-87-7 | [1] |

| Molecular Formula | C₁₂H₁₂O₆ | [1] |

| Molecular Weight | 252.22 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 145-147 °C | [2] |

| Boiling Point | 501.4 °C at 760 mmHg | [2] |

| Density | 1.406 g/cm³ | [2] |

| Flash Point | 271.2 °C | [2] |

| Refractive Index | 1.607 | [2] |

| LogP | 1.41120 | [2] |

| PSA (Polar Surface Area) | 111.90 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of phloroglucinol (B13840). Various catalysts and conditions have been reported to achieve this transformation efficiently.

Experimental Protocol: One-Pot Friedel-Crafts Acylation

This protocol describes a one-pot synthesis using methanesulfonic acid as a catalyst under solvent-free conditions, which is considered a green and efficient method.[4][5]

Materials:

-

Phloroglucinol

-

Acetic anhydride

-

Methanesulfonic acid (CH₃SO₃H)

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, combine phloroglucinol and acetic anhydride.

-

Slowly add a catalytic amount of methanesulfonic acid to the mixture while stirring.

-

Heat the reaction mixture to 80 °C and maintain this temperature for approximately 45 minutes.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate as the eluent, to afford pure this compound.[5]

Biological Activities and Experimental Protocols

This compound has demonstrated a wide range of biological activities, positioning it as a molecule of significant interest for therapeutic applications.

Anticancer Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells.[2] Its anticancer activity is attributed to the induction of cell cycle arrest and an increase in reactive oxygen species (ROS), leading to apoptosis.

Table of IC₅₀ Values for Anticancer Activity:

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| A549 | Lung Carcinoma | 57.51 ± 1.19 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 81.48 ± 2.52 | [2] |

| HCT-15 | Colon Adenocarcinoma | 124.50 ± 2.83 | [2] |

| HeLa | Cervical Adenocarcinoma | 136.13 ± 1.49 | [2] |

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231, HCT-15, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plates for the desired time period (e.g., 48 hours).

-

After incubation, add MTT solution to each well and incubate for another 3-4 hours at 37 °C, allowing the formation of formazan (B1609692) crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).

This protocol describes the general procedure for assessing the inhibitory activity of this compound against 5-LOX and COX-2 enzymes.

Materials:

-

Purified 5-LOX and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Appropriate buffers and co-factors for each enzyme assay

-

A method for detecting the product of the enzymatic reaction (e.g., spectrophotometry, fluorimetry, or HPLC)

-

Positive controls (known inhibitors of 5-LOX and COX-2)

Procedure:

-

Prepare a reaction mixture containing the respective enzyme (5-LOX or COX-2) in its specific buffer.

-

Add different concentrations of this compound to the reaction mixture and pre-incubate for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a specific time at an optimal temperature.

-

Stop the reaction and measure the amount of product formed.

-

Calculate the percentage of enzyme inhibition for each concentration of Triacetylphlorocytoglucinol compared to a control without the inhibitor.

-

Determine the IC₅₀ value.

Antispasmodic Activity

Phloroglucinol and its derivatives are known for their antispasmodic effects, which involve the direct relaxation of smooth muscle cells.

This in vitro protocol is a classic method to evaluate the antispasmodic activity of a compound on smooth muscle contractions.

Materials:

-

Guinea pig

-

Tyrode's solution

-

Spasmogens (e.g., acetylcholine (B1216132), histamine)

-

This compound

-

Organ bath with an isometric transducer and recording system

Procedure:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37 °C.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce contractions of the ileum by adding a spasmogen (e.g., acetylcholine or histamine) to the organ bath.

-

Once a stable contraction is achieved, add different concentrations of this compound to the bath and record the relaxation response.

-

Wash the tissue with fresh Tyrode's solution to return to the baseline.

-

Calculate the percentage of inhibition of the spasmogen-induced contraction for each concentration of this compound.

Analgesic Activity

The pain-relieving properties of this compound can be evaluated using established in vivo models of nociception.

These methods are used to assess the central analgesic effects of a compound in rodents.

Materials:

-

Rats or mice

-

Tail-flick analgesiometer

-

Hot plate apparatus

-

This compound

-

Positive control (e.g., morphine)

-

Vehicle control

Procedure (Tail-Flick Test):

-

Administer this compound, the positive control, or the vehicle to different groups of animals.

-

At specific time points after administration, place the distal part of the animal's tail on the radiant heat source of the tail-flick apparatus.

-

Record the latency time for the animal to flick its tail away from the heat. A cut-off time is set to prevent tissue damage.

-

An increase in the tail-flick latency compared to the control group indicates an analgesic effect.

Procedure (Hot Plate Test):

-

Administer this compound, the positive control, or the vehicle to different groups of animals.

-

At specific time points after administration, place the animal on the heated surface of the hot plate apparatus (maintained at a constant temperature, e.g., 55 °C).

-

Record the time until the animal exhibits a nociceptive response, such as licking its paw or jumping. A cut-off time is employed to prevent injury.

-

An increase in the reaction time compared to the control group suggests an analgesic effect.

Mechanism of Action: Signaling Pathways

The biological activities of this compound are mediated through its interaction with key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and STAT3 pathways, which are often dysregulated in cancer and inflammatory diseases.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been shown to inactivate this pathway, contributing to its anticancer effects.[6] This inactivation is linked to the generation of reactive oxygen species (ROS).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Guinea Pig Ileum [norecopa.no]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]

An In-depth Technical Guide to 2,4,6-Triacetylphloroglucinol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 2,4,6-Triacetylphloroglucinol, a key aromatic ketone. This guide details its chemical identity, physicochemical properties, synthesis protocols, and its relationship with significant biological signaling pathways.

Chemical Identity and Nomenclature

2,4,6-Triacetylphloroglucinol is a C3-symmetric bridged ligand.[1] The formal IUPAC (International Union of Pure and Applied Chemistry) names for this compound are:

-

1,1',1''-(2,4,6-Trihydroxybenzene-1,3,5-triyl)triethanone [2]

Common synonyms include Triacetylphloroglucinol and 2,4,6-Triacetylphloroglucinol.[2][3] It is important to distinguish this compound from its isomer, phloroglucinol (B13840) triacetate ((3,5-diacetyloxyphenyl) acetate), which has a different chemical structure and properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,4,6-Triacetylphloroglucinol, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₆ | [3] |

| Molecular Weight | 252.22 g/mol | [3] |

| CAS Number | 2161-87-7 | [3] |

| Appearance | Beige Needles/White crystalline solid | [2] |

| Melting Point | 145-147°C | [2] |

| Boiling Point | 501.4°C at 760 mmHg | [2] |

| Density | 1.406 g/cm³ | [2] |

| Flash Point | 271.2°C | [2] |

| Vapor Pressure | 1.12E-10 mmHg at 25°C | [2] |

| Refractive Index | 1.607 | [2] |

| LogP | 1.41120 | [2] |

| PSA (Polar Surface Area) | 111.90 Ų | [2] |

Experimental Protocols: Synthesis of 2,4,6-Triacetylphloroglucinol

The synthesis of 2,4,6-Triacetylphloroglucinol is typically achieved through a Friedel-Crafts acylation of phloroglucinol. Below is a generalized experimental protocol based on methodologies described for the synthesis of acylphloroglucinols.[4][5]

Objective: To synthesize 2,4,6-Triacetylphloroglucinol via Friedel-Crafts acylation.

Materials:

-

Phloroglucinol

-

Acetic anhydride (B1165640)

-

Methanesulfonic acid (catalyst)

-

Ethyl acetate

-

n-hexane

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phloroglucinol in a suitable solvent such as acetic acid.

-

Addition of Reagents: Add an excess of acetic anhydride to the solution, which will serve as the acylating agent.

-

Catalyst Introduction: Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80°C and maintain this temperature with constant stirring for approximately 45 minutes to 1 hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a suitable base.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude 2,4,6-Triacetylphloroglucinol using silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.[4]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Biological Activity and Signaling Pathways

While specific signaling pathways for 2,4,6-Triacetylphloroglucinol are not extensively documented, the broader class of acylphloroglucinols is known for a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[4][6] Research on related acylphloroglucinol compounds has demonstrated their interaction with key cellular signaling pathways. For instance, some natural acylphloroglucinols have been shown to exert anti-erythroleukemia effects by targeting STAT3 and p38-MAPK, and by inhibiting the PI3K/AKT/mTOR signaling pathway.[7]

The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like 2,4,6-Triacetylphloroglucinol, from initial screening to pathway analysis.

Caption: A generalized workflow for identifying and characterizing the biological activity of novel compounds.

The following diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a common target for acylphloroglucinol compounds in cancer therapy.[7]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain acylphloroglucinols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C12H12O6 | CID 824901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. A natural acylphloroglucinol exerts anti-erythroleukemia effects via targeting STAT3 and p38-MAPK, and inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Triacetylphloroglucinol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacetylphloroglucinol (TAD), a synthetically accessible derivative of the natural phenolic compound phloroglucinol (B13840), belongs to a class of acylated phloroglucinols that have garnered significant attention in biomedical research. This technical guide provides a comprehensive overview of the biological activities of TAD and its related derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We present a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and an exploration of the underlying molecular mechanisms, including the modulation of critical signaling pathways. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from the phloroglucinol scaffold.

Introduction

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a diverse group of phenolic compounds found in various natural sources, including plants, algae, and microorganisms. The core phloroglucinol structure is frequently substituted with acyl, alkyl, and prenyl groups, giving rise to a wide array of biological activities. Among these, acylated phloroglucinols, such as this compound (TAD), have demonstrated significant potential as therapeutic agents. These compounds are known to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial actions. This guide synthesizes the current scientific literature on the biological activities of TAD and its structural analogs, providing quantitative data, methodological details, and mechanistic insights to facilitate further research and development.

Anti-inflammatory Activity

Acylated phloroglucinols have been identified as potent inhibitors of key inflammatory mediators. Their mechanism of action often involves the suppression of pro-inflammatory enzymes and the modulation of intracellular signaling cascades that regulate the inflammatory response.

Inhibition of Inflammatory Mediators

Several studies have demonstrated the ability of di-acylated phloroglucinol derivatives to inhibit the production of nitric oxide (NO) and suppress the activity of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory process. The inhibitory concentrations (IC50) for these activities are summarized in Table 1. The data indicates that diacyl and alkylated monoacylphloroglucinols are effective dual inhibitors of inducible nitric oxide synthase (iNOS) and NF-κB.[1]

Table 1: Anti-inflammatory Activity of Phloroglucinol Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Diacylphloroglucinol | iNOS | 19.0 | [1] |

| NF-κB | 34.0 | [1] | |

| Alkylated monoacylphloroglucinol | iNOS | 19.5 | [1] |

| NF-κB | 37.5 | [1] | |

| Monoacylphloroglucinol | NF-κB | 90.0 | [1] |

| Dimeric acylphloroglucinol | iNOS | 19.0 | [1] |

| NF-κB | 85.0 | [1] | |

| Nitrogen-containing monoacylphloroglucinol | iNOS | 49.0 | [1] |

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of phloroglucinol derivatives are largely attributed to their ability to interfere with the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). Phloroglucinol derivatives have been shown to inhibit this cascade, preventing the activation of NF-κB and the expression of its target genes.

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This protocol describes the measurement of nitrite (B80452), a stable product of NO, in macrophage culture supernatant.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound or its derivatives (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test compounds in serum-free DMEM. Remove the culture medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Anticancer Activity

This compound and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways crucial for cancer cell survival and proliferation.

Cytotoxicity Against Cancer Cell Lines

While specific IC50 values for this compound are not extensively reported, studies on the parent compound, phloroglucinol, and other derivatives show potent anticancer activity. Phloroglucinol has been shown to induce cytotoxicity in Hep3B human hepatocellular carcinoma cells. The anticancer potential of various phloroglucinol derivatives against several human cancer cell lines is an active area of research.

Table 2: Anticancer Activity of Phloroglucinol Derivatives Specific IC50 values for 2,4,6-Triacetylphloroglucinol are not readily available in the cited literature. Research is ongoing to quantify the cytotoxic effects of a broader range of acylated phloroglucinols.

| Derivative Class | Cancer Cell Line | Activity Noted | Putative Mechanism | Reference |

| Phloroglucinol | Hep3B (Liver) | Cytotoxicity, Apoptosis Induction | ROS-dependent PI3K/Akt/mTOR inactivation | |

| Phloroglucinol | Breast Cancer Cells | Suppression of tumorigenicity | Inhibition of KRAS, PI3K/AKT, and RAF-1/ERK pathways | |

| Acylphloroglucinols | Erythroleukemia | Anti-leukemia effects | Targeting STAT3, p38-MAPK, and inhibiting PI3K/AKT/mTOR |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of phloroglucinols is often linked to the induction of programmed cell death (apoptosis). This is achieved through the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases. Additionally, these compounds can cause an increase in intracellular reactive oxygen species (ROS), which further contributes to cellular damage and apoptosis. Phloroglucinol has been observed to inactivate the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival, thereby promoting apoptosis in cancer cells.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7, HeLa)

-

Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound or its derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Acylated phloroglucinols have emerged as a promising class of antimicrobial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Efficacy Against Pathogenic Bacteria

Studies on a series of acylated phloroglucinol derivatives have demonstrated potent antibacterial activity. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that these compounds can both inhibit the growth of and kill bacteria.

Table 3: Antimicrobial Activity of Phloroglucinol Derivatives Specific MIC values for 2,4,6-Triacetylphloroglucinol are not readily available in the cited literature. The table presents data for other acylated phloroglucinols to demonstrate the potential of this class of compounds.

| Compound Class | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Acylated Phloroglucinols | MRSA | 0.125 - 8 | - | |

| Diacetylphloroglucinol | Vancomycin-resistant S. aureus (VRSA) | 4 | - | |

| Acylphloroglucinol Derivative A5 | MRSA | 0.98 | 1.95 |

Mechanism of Action: Membrane Disruption

The primary mechanism of antimicrobial action for many acylated phloroglucinols is believed to be the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound or its derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.

-

Add 200 µL of the test compound at twice the highest desired concentration to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Structure-Activity Relationships (SAR)

The biological activity of phloroglucinol derivatives is highly dependent on the nature and position of the substituents on the phloroglucinol ring. For antimicrobial activity, the presence and length of acyl chains are critical. Lipophilicity plays a significant role, with an optimal balance required for potent activity. For instance, in the case of anti-MRSA activity, tailoring the acyl moiety is a prerequisite for antibacterial efficacy.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. The data and protocols presented in this guide offer a foundation for researchers to explore the full therapeutic potential of this versatile class of compounds. Future studies should focus on elucidating the precise molecular targets of this compound, conducting comprehensive structure-activity relationship studies to optimize potency and selectivity, and evaluating the in vivo efficacy and safety of lead compounds.

References

A Technical Guide to the Natural Production of 2,4-Diacetylphloroglucinol (DAPG) in Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: While Triacetylphloroglucinol (TAPG) is a known phloroglucinol (B13840) derivative, current scientific literature does not support its natural production by Pseudomonas species. A study on the PhlG hydrolase from Pseudomonas fluorescens CHA0, which degrades 2,4-diacetylphloroglucinol (B43620) (DAPG), found the enzyme to be highly specific and unable to degrade TAPG[1][2]. However, Pseudomonas species are well-documented producers of the closely related and biologically significant compound, 2,4-diacetylphloroglucinol (DAPG)[3][4]. This guide will focus on the natural sources, biosynthesis, and analysis of DAPG in Pseudomonas.

DAPG is a broad-spectrum antibiotic that plays a crucial role in the biocontrol capabilities of many fluorescent Pseudomonas strains against plant pathogens[1][5][6][7]. Its production is a key factor in the suppression of diseases affecting crops like wheat, tobacco, and sugar beets[1][8]. This guide provides an in-depth overview of the biosynthesis of DAPG, methods for its quantification, and the regulatory networks that control its production.

Biosynthesis of 2,4-Diacetylphloroglucinol (DAPG)

The biosynthesis of DAPG in Pseudomonas is orchestrated by the phl gene cluster[9][10][11]. This cluster contains the necessary genes for the synthesis, regulation, and transport of DAPG. The core biosynthetic pathway begins with the condensation of three molecules of malonyl-CoA to form the intermediate, phloroglucinol[6][12].

The key steps in the biosynthetic pathway are as follows:

-

Phloroglucinol (PG) Synthesis: The enzyme PhlD, a type III polyketide synthase, catalyzes the cyclization of three malonyl-CoA units to produce phloroglucinol[12][13][14].

-

First Acetylation: The phloroglucinol is then acetylated to form monoacetylphloroglucinol (MAPG)[15].

-

Second Acetylation: A subsequent acetylation step, catalyzed by the PhlA, PhlB, and PhlC proteins, converts MAPG into 2,4-diacetylphloroglucinol (DAPG)[15][16].

The phl operon typically consists of the biosynthetic genes phlACBD and is often flanked by regulatory genes such as phlF (a repressor) and phlE (an efflux pump)[15].

Quantitative Production of DAPG in Pseudomonas

The amount of DAPG produced can vary significantly between different Pseudomonas strains and is influenced by culture conditions. Several studies have quantified DAPG production both in vitro and in the rhizosphere.

| Pseudomonas Strain | Condition | DAPG Yield | Reference |

| P. fluorescens Q2-87 | Wheat rhizosphere (Ritzville silt loam) | 2.1 µg/g of root + soil | [5] |

| P. fluorescens Q2-87 (overproducing strain) | Wheat rhizosphere (Ritzville silt loam) | 2.4 µg/g of root + soil | [5] |

| P. fluorescens Q2-87 | Wheat rhizosphere (Shano silt loam) | 0.47 µg/g of root + soil | [5] |

| P. fluorescens Q2-87 (overproducing strain) | Wheat rhizosphere (Shano silt loam) | 1.3 µg/g of root + soil | [5] |

| Wild-type P. fluorescens | In vitro culture | ~0.1 g/L phloroglucinol | [17] |

Experimental Protocols

Extraction of DAPG from Bacterial Cultures

A common method for extracting DAPG from liquid cultures involves solvent extraction followed by purification.

-

Acidification: Culture supernatants are acidified to a pH of 2.0.

-

Solvent Extraction: An equal volume of a solvent like ethyl acetate (B1210297) is added to the acidified supernatant. The mixture is shaken vigorously to extract the DAPG into the organic phase. This process is often repeated to maximize yield.

-

Evaporation: The organic phase is collected and the solvent is evaporated under a vacuum to concentrate the crude extract.

-

Resuspension: The dried extract is redissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for further analysis.

Quantification of DAPG by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the quantification of DAPG.

-

Sample Preparation: The resuspended extract is filtered through a 0.2 µm filter to remove any particulate matter.

-

Chromatographic Separation: The filtered sample is injected into an HPLC system equipped with a C18 reverse-phase column.

-

Elution: A gradient of methanol or acetonitrile in acidified water is typically used to elute the compounds.

-

Detection: DAPG is detected by a UV detector, commonly at a wavelength of 270 nm.

-

Quantification: The concentration of DAPG in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of purified DAPG.

Regulation of DAPG Biosynthesis

The production of DAPG is tightly regulated by a complex network of signaling pathways, ensuring its synthesis is coordinated with bacterial growth and environmental cues.

-

The Gac/Rsm Pathway: This global regulatory system is a key player in the post-transcriptional regulation of DAPG biosynthesis[18].

-

Quorum Sensing: Cell-to-cell communication, or quorum sensing, can influence the expression of the phl operon.

-

Transcriptional Regulators: The phl gene cluster itself contains regulatory genes. For example, phlF encodes a repressor protein that negatively regulates the transcription of the phlACBD operon. This repression can be alleviated by DAPG itself in a positive feedback loop, a phenomenon known as autoinduction[8][19].

-

Environmental Factors: The production of DAPG can be influenced by various environmental signals, including the presence of plant root exudates and other microbial metabolites[8][19]. The alternative sigma factor RpoS, a master regulator of stationary phase genes, also plays a complex role in regulating DAPG biosynthesis[20].

References

- 1. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Pyoluteorin and 2,4-diacetylphloroglucinol are major contributors to Pseudomonas protegens Pf-5 biocontrol against Botrytis cinerea in cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Evolutionary History of the phl Gene Cluster in the Plant-Associated Bacterium Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Distribution of 2,4-Diacetylphloroglucinol Biosynthetic Genes among the Pseudomonas spp. Reveals Unexpected Polyphyletism [frontiersin.org]

- 13. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification and characterization of a gene cluster for synthesis of the polyketide antibiotic 2,4-diacetylphloroglucinol from Pseudomonas fluorescens Q2-87 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Regulation of 2,4-diacetylphloroglucinol biosynthesis and biocontrol capacity by the BolA family protein IbaG in Pseudomonas fluorescens 2P24 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Autoinduction of 2,4-diacetylphloroglucinol biosynthesis in the biocontrol agent Pseudomonas fluorescens CHA0 and repression by the bacterial metabolites salicylate and pyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Regulatory roles of RpoS in the biosynthesis of antibiotics 2,4-diacetyphloroglucinol and pyoluteorin of Pseudomonas protegens FD6 [frontiersin.org]

Triacetylphloroglucinol: A Technical Deep Dive into its Speculated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacetylphloroglucinol (TAD), a synthetic derivative of phloroglucinol (B13840), has garnered interest for its potential biological activities. While direct experimental evidence elucidating its precise mechanism of action remains nascent, scientific speculation posits that its effects may be largely attributed to its in vivo deacetylation to the parent compound, phloroglucinol, and its acetylated intermediates. This technical guide consolidates the current understanding of phloroglucinol and its related derivatives, providing a foundational framework for speculating on the pharmacological actions of this compound. This document presents quantitative data from key studies, details relevant experimental protocols, and visualizes implicated signaling pathways to support future research and drug development endeavors.

Introduction: The Pro-Drug Hypothesis

This compound is a C3-symmetric bridged ligand, synthesized through the acylation of phloroglucinol.[1][2] Its structure suggests that it may function as a pro-drug, undergoing enzymatic or spontaneous deacetylation in a biological system to release phloroglucinol and its mono- and di-acetylated congeners. The biological activities observed for these related compounds, therefore, offer a strong basis for speculating on the mechanism of action of this compound. This guide will explore the known pharmacological effects of these key metabolites.

Speculated Mechanism of Action: A Multi-Target Approach

Based on the activities of its potential metabolites, this compound is hypothesized to exert its effects through a combination of antispasmodic, anti-inflammatory, cholesterol-lowering, and cytotoxic activities.

Antispasmodic and Smooth Muscle Relaxation

Phloroglucinol is a well-established antispasmodic agent.[3] Its primary mechanism involves the non-specific relaxation of smooth muscle, which is crucial for its therapeutic effects in conditions like irritable bowel syndrome and other spasmodic disorders of the gastrointestinal and genitourinary tracts.[3] The proposed pathway involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] This increase in cyclic nucleotides activates protein kinases that phosphorylate downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.[3]

Anti-Inflammatory Effects

Derivatives of phloroglucinol, particularly 2,4,6-trihydroxy-3-geranylacetophenone (tHGA), have demonstrated significant anti-inflammatory properties.[4][5] These effects are primarily mediated through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[4] By inhibiting these enzymes, tHGA can reduce the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. This suggests that this compound, upon conversion, could exhibit similar anti-inflammatory actions.

References

Spectroscopic Data of Triacetylphloroglucinol: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for Triacetylphloroglucinol (1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)tris(ethanone)), a key intermediate in the synthesis of various bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 2.55 | s | 9H | -C(O)CH ₃ |

| 12.5 | s (br) | 3H | -OH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 32.5 | -C (O)CH₃ |

| 105.5 | Ar-C |

| 192.5 | Ar-C -OH |

| 204.0 | -C (O)CH₃ |

Solvent: CDCl₃

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch (phenolic) |

| 1620 | Strong | C=O stretch (acetyl) |

| 1580, 1450 | Medium | C=C stretch (aromatic) |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 252.06 | [M]⁺ (Molecular Ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount of finely ground this compound is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using an FT-IR spectrometer.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a suitable volatile solvent is introduced into the instrument. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Triacetylphloroglucinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Triacetylphloroglucinol (TAPG), a derivative of the naturally occurring compound phloroglucinol (B13840). This document is intended for researchers, scientists, and professionals in drug development, offering key data on its molecular characteristics, synthesis, analytical methods, and known biological activities.

Core Molecular and Physical Properties

This compound, also known as 2,4,6-Triacetylphloroglucinol, is an aromatic ketone.[1] Its fundamental properties are summarized below.

| Property | Data |

| Molecular Formula | C₁₂H₁₂O₆ |

| Molecular Weight | 252.22 g/mol |

| CAS Number | 2161-87-7 |

| Appearance | Off-White to Beige Solid/Needles |

| Melting Point | 145-147°C |

| Boiling Point | 501.4°C at 760 mmHg (Predicted) |

| Density | 1.406 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform, Methanol |

Experimental Protocols

Synthesis of this compound

A highly efficient, one-pot synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This green chemistry approach offers simplicity and good yields under solvent-free conditions.[1]

Materials:

-

Phloroglucinol

-

Acetic anhydride (B1165640)

-

Methanesulfonic acid (catalyst)

Protocol:

-

Combine Phloroglucinol and acetic anhydride in a reaction vessel.

-

Add a catalytic amount of methanesulfonic acid to the mixture.

-

Heat the reaction mixture to 80°C.

-

Maintain the temperature and stir for approximately 45 minutes.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified. The final product should be characterized by FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.[1]

Analytical Methods

The analysis of phloroglucinol and its derivatives is commonly performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This method provides high sensitivity and selectivity for the quantification of phloroglucinol derivatives in various matrices, including human plasma.

| Parameter | Specification |

| Stationary Phase | C18 column (e.g., Diamonsil C18(2), 4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | Methanol and water (e.g., 80:20 v/v) with 0.02% formic acid |

| Flow Rate | 0.5 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) |

| Analysis Time | Approximately 5 minutes per sample |

This technique is suitable for high-throughput analyses, such as those required for pharmacokinetic and bioequivalence studies.[2][3]

Biological Activity and Signaling Pathways

While direct research on the signaling pathways specifically modulated by this compound is emerging, studies on its parent compound, phloroglucinol, and related acylphloroglucinols provide significant insights into its potential pharmacological activities.

Anticancer Potential: this compound has demonstrated significant cytotoxicity against lung, breast, colon, and cervical cancer cell lines with minimal effect on normal cells.[1] Furthermore, a study on another natural acylphloroglucinol showed it exerts anti-leukemia effects by targeting STAT3 and p38-MAPK, and by inhibiting the PI3K/AKT/mTOR signaling pathway.[4]

The parent compound, phloroglucinol, has been shown to induce apoptosis in human colon cancer and hepatocellular carcinoma cells by inactivating key survival pathways.[5][6] A primary mechanism is the disruption of the PI3K/Akt/mTOR signaling pathway , which is crucial for cell survival, proliferation, and metabolism.[5][6] Phloroglucinol has also been found to suppress the Ras/ERK-MAPK signaling pathway , another critical regulator of cell growth.[5]

The inactivation of these pathways by phloroglucinol is linked to an increase in reactive oxygen species (ROS), which leads to mitochondrial disruption and caspase-dependent apoptosis in cancer cells.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. europeanreview.org [europeanreview.org]

- 3. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A natural acylphloroglucinol exerts anti-erythroleukemia effects via targeting STAT3 and p38-MAPK, and inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of the Reactive Oxygen Species-Dependent PI3K/Akt/Mtor Signaling Pathway by Phloroglucinol Contributes to Cytotoxicity in Hep3B Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of Triacetylphloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Triacetylphloroglucinol (2,4,6-Triacetylphloroglucinol), a key intermediate in various synthetic processes. Understanding the solubility of this compound is critical for its effective use in laboratory research and pharmaceutical development, ensuring optimal conditions for reactions, formulations, and analytical characterization.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For drug development professionals, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on available information and the solubility of structurally related compounds, a qualitative solubility profile can be summarized.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Water | H₂O | High | Low / Insoluble |

| Methanol | CH₃OH | High | Slightly Soluble[1][2] |

| Ethanol (B145695) | C₂H₅OH | High | Likely Soluble |

| Chloroform | CHCl₃ | Medium | Slightly Soluble[1][2] |

| Acetone | C₃H₆O | Medium | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Likely Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Likely Soluble |

Note: "Likely Soluble" is inferred from the behavior of structurally similar compounds, such as 2,4,6-Triformylphloroglucinol, which is soluble in organic solvents like ethanol and acetone.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a laboratory setting. This protocol is based on standard practices for solubility assessment of solid organic compounds.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected laboratory solvent (e.g., Methanol, Ethanol, Acetone)

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Filtration apparatus (e.g., syringe filters with a chemically resistant membrane, 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution (Equilibrium Method):

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) and transfer it to a scintillation vial.

-

Pipette a known volume of the selected solvent (e.g., 2 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent becomes fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the undissolved solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved solid particles. This step is crucial for accurate measurement.

-

-

Sample Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Therapeutic Arsenal of Acylphloroglucinols: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Acylphloroglucinols, a diverse class of naturally occurring phenolic compounds, are emerging as a promising source of novel therapeutic agents. Characterized by a phloroglucinol (B13840) core acylated with one or more alkyl or aryl groups, these molecules exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiplatelet properties. This technical guide provides an in-depth overview of the therapeutic potential of acylphloroglucinols, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Efficacy of Acylphloroglucinols

The therapeutic potential of various acylphloroglucinols has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer, anti-inflammatory, and antiplatelet activities, as well as the minimum inhibitory concentration (MIC) for antibacterial effects.

Table 1: Anticancer Activity of Acylphloroglucinols (IC50 Values in µM)

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Garcinol | BxPC-3 | Pancreatic | 20 | [1] |

| RH30 | Rhabdomyosarcoma | 16.91 | [2] | |

| RD | Rhabdomyosarcoma | 15.95 | [2] | |

| SH-SY5Y (72h) | Neuroblastoma | 6.30 | [3] | |

| HT-29 (48h) | Colon | 27 | [4] | |

| Guttiferone E | A-375 | Melanoma | 9.0 | [5] |

| B16-F10 | Melanoma | 6.6 | [5] | |

| Guttiferone F | LNCaP | Prostate | 5.17 | [6] |

| Hyperforin | Various Cancer Cell Lines | Various | 5-20 | [7] |

Table 2: Anti-inflammatory Activity of Acylphloroglucinols (IC50 Values in µM)

| Compound | Target/Assay | IC50 (µM) | Reference |

| Hyperforin | mPGES-1 | 1 | [8][9] |

Table 3: Antibacterial Activity of Acylphloroglucinols (MIC Values in µg/mL)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Rhodomyrtone | Staphylococcus aureus (MRSA, 110 strains) | MIC90: 1 | [10][11][12] |

| S. aureus ATCC 29213 | 0.5 | [13] | |

| Epidemic MRSA-16 | 0.5 | [13] |

Table 4: Antiplatelet Activity of Acylphloroglucinols (IC50 Values in µM)

| Compound | Agonist | IC50 (µM) | Reference |

| Butyryl-3-methylphloroglucinol | Collagen (5 µg/mL) | 41.43 | [14] |

| Arachidonic Acid (100 µM) | 61.15 | [14] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of acylphloroglucinols are mediated through the modulation of various critical signaling pathways. Understanding these mechanisms is paramount for targeted drug development.

Anticancer Signaling Pathways

Several acylphloroglucinols, including Garcinol , exert their anticancer effects by targeting multiple oncogenic signaling pathways. Garcinol has been shown to inhibit the NF-κB, JAK/STAT3, and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

Anti-inflammatory Signaling Pathway

Hyperforin is a potent anti-inflammatory agent that primarily targets the biosynthesis of prostaglandins, key mediators of inflammation. It specifically inhibits microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the terminal enzyme in the production of prostaglandin E2 (PGE2).

Antibacterial Mechanism of Action

Rhodomyrtone exhibits a unique antibacterial mechanism that involves targeting the bacterial cell membrane. It increases membrane fluidity, leading to the formation of vesicles that trap essential membrane proteins, ultimately causing cell death.[15]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the study of acylphloroglucinols.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[16][17][18][19]

Materials:

-

MTT solution (5 mg/mL in PBS)